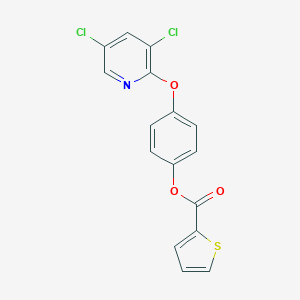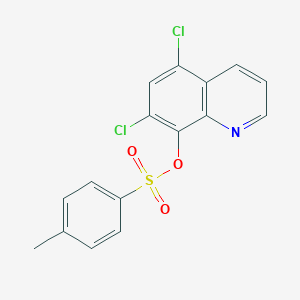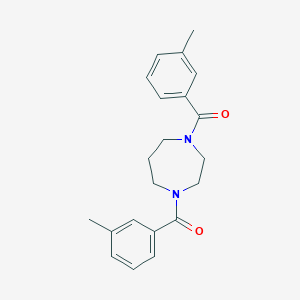![molecular formula C13H13N3O3S B246379 N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide CAS No. 302935-41-7](/img/structure/B246379.png)
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide, also known as PSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSA is a small molecule that belongs to the sulfonamide class of compounds and has been found to possess several biological activities.
Applications De Recherche Scientifique
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to possess antitumor, anti-inflammatory, and antimicrobial activities. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been found to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to decrease the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been found to have low toxicity and high stability. However, there are also some limitations to the use of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide. One potential application is in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide and to identify its potential therapeutic targets. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinecarboxylic acid, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by purification through recrystallization.
Propriétés
Numéro CAS |
302935-41-7 |
|---|---|
Formule moléculaire |
C13H13N3O3S |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-4-6-13(7-5-11)20(18,19)16-12-3-2-8-14-9-12/h2-9,16H,1H3,(H,15,17) |
Clé InChI |
PUTJHURSNGFPNQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)


![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)








